molecular formula C24H21NO4S B2718588 N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide CAS No. 670259-85-5

N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide

Cat. No.: B2718588
CAS No.: 670259-85-5
M. Wt: 419.5
InChI Key: RBSIIFSFKSVODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide is a novel sulfonamide analog designed as a human neutrophil elastase (HNE) inhibitor. HNE is a serine protease implicated in inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). The compound incorporates a 4-(sulfonyl)phenylpropionate fragment, replacing the N-CO group of the clinically approved inhibitor Sivelestat, to enhance binding interactions with the catalytic triad of HNE (Ser195, His57, Asp194) . Synthesized via multi-step organic reactions involving Pd/C-catalyzed hydrogenation and sulfonylation, its structure was confirmed by NMR, IR, and ESI-MS . Preclinical studies highlight its nanomolar-range inhibitory activity (IC50 = 19–30 nM) and improved stability (t1/2 >9 h in aqueous buffer) compared to earlier analogs .

Properties

IUPAC Name

N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-24(2)13-19(26)23-18-12-16(10-11-20(18)29-21(23)14-24)25-30(27,28)22-9-5-7-15-6-3-4-8-17(15)22/h3-12,25H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSIIFSFKSVODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide serves as a reagent in organic synthesis and as a building block for more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in synthetic chemistry.

Reaction Type Reagents Products
OxidationPotassium permanganateSulfonic acids or sulfoxides
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionNucleophiles (amines/thiois)Substituted sulfonamides

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has been shown to interact with specific proteins involved in metabolic regulation and inflammation, such as fatty acid-binding protein 4 (FABP4). This interaction suggests its role in modulating metabolic pathways related to obesity and diabetes.

Medicine

The therapeutic applications of this compound are under investigation for treating bacterial infections and cancer. Its mechanism of action may involve the inhibition of specific enzymes or proteins critical for cellular processes in pathogens or tumor cells.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthalene sulfonamides exhibit significant antibacterial activity by inhibiting the synthesis of folic acid in bacteria through competitive inhibition of dihydropteroate synthetase. This mechanism is crucial for preventing bacterial replication.

Anticancer Potential

Studies have indicated that the compound can interfere with cell cycle regulation and DNA repair mechanisms in cancer cells. Its ability to modulate key signaling pathways presents opportunities for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Comparative Inhibitory Activity and Stability

Compound IC50 (nM) Stability (t1/2, h) Key Structural Features
Target Compound 19–30 >9 4-(sulfonyl)phenylpropionate fragment
Compound 3a 19–30 >9 Bicyclic core, pivaloyl substituent
Compound 7b ~50* N/A 5-membered ring, CH group
Sivelestat ~20† N/A N-CO group, carboxylate moiety

*Inferred from reduced activity in docking studies ; †Reference value from literature .

Molecular Docking and Binding Interactions

Table 2: Docking Parameters and Activity Correlation

Compound MolDock Score O(Ser195)···C=O Distance (Å) Key Interactions
Target -127.45 3.04 H-bonds with Ser195, Asp194, Gly193
Compound 7e -133.75 N/A Dual H-bonds with Ser195, Gly193, Asp194
Sivelestat -125.04 9.4 (primary pose) H-bonds with Ser195, Gly193; alternative pose at 3.04 Å
  • Target Compound vs. Sivelestat : The target’s shorter O(Ser195)···C=O distance (3.04 Å vs. Sivelestat’s 9.4 Å in primary pose) facilitates efficient nucleophilic attack by Ser195, enhancing inhibitory kinetics .
  • Role of Pivaloyl Group : While the pivaloyl substituent in 3a and the target compound improves metabolic stability, it introduces steric hindrance, preventing additive efficacy gains in some analogs .

Stability in Aqueous Media

Compounds with the 4-(sulfonyl)phenylpropionate fragment (e.g., target compound, 3a, 3f) exhibit superior stability (t1/2 >9 h) compared to analogs with bulkier substituents. Hydrolytic degradation studies in pH 7.3 buffer confirm resistance to spontaneous hydrolysis, a critical advantage for therapeutic use .

Biological Activity

Naphthalene derivatives, particularly sulfonamides, have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide is a novel structure that combines these functionalities and shows promise as a therapeutic agent.

Chemical Structure and Properties

The compound features a complex bicyclic structure with a naphthalene core and a sulfonamide group. The sulfonamide moiety is known for its role in enhancing the biological activity of compounds through specific interactions with biological targets.

Antimicrobial Activity

Naphthalene-based sulfonamides have been reported to exhibit significant antimicrobial properties. Research indicates that modifications in the naphthalene ring can lead to enhanced antibacterial activity against various pathogens. For instance, studies have shown that naphthalene derivatives can inhibit bacterial growth effectively, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

CompoundActivityTarget Pathogen
Naphthalene Sulfonamide Derivative AStrongE. coli
Naphthalene Sulfonamide Derivative BModerateS. aureus
Naphthalene Sulfonamide Derivative CWeakPseudomonas aeruginosa

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

A notable study highlighted the compound's ability to inhibit FABP4, which is implicated in metabolic disorders such as diabetes and atherosclerosis. The binding affinities of certain naphthalene sulfonamides were found to be comparable to established inhibitors like BMS309403, indicating their potential as therapeutic agents for treating immunometabolic diseases . The structural analysis revealed that the compound interacts favorably within the binding pocket of FABP4, suggesting a well-defined mechanism of action.

Anticancer Potential

Emerging evidence suggests that naphthalene derivatives may also possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The introduction of the sulfonamide group enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A series of naphthalene sulfonamides were synthesized and tested against various bacterial strains. Results indicated that modifications in the substituents on the naphthalene ring significantly affected antimicrobial potency.
  • FABP4 Inhibition Study : Structural and functional assays demonstrated that specific naphthalene sulfonamides could effectively inhibit FABP4 activity, providing a basis for their use in metabolic disease management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity and yield be maximized?

  • Methodological Answer : Utilize multi-step organic synthesis with intermediates validated by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, acetylation and hydrazone formation steps (as in related tricyclic compounds) can be optimized using temperature-controlled reflux and catalytic agents. Yield improvements may involve solvent selection (e.g., DMF for polar intermediates) and purification via column chromatography with gradient elution .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

  • Methodological Answer :

  • NMR : Employ 1H^1H- and 13C^{13}C-NMR to resolve complex tricyclic stereochemistry and confirm sulfonamide linkage. Coupling constants and NOESY experiments can clarify spatial arrangements .
  • HRMS : Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to verify molecular mass and fragmentation patterns .
  • HPLC : Apply reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can factorial design principles optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Implement a 2k^k factorial design to evaluate variables (e.g., temperature, catalyst loading, reaction time). For example:

  • Factors : Catalyst concentration (0.5–1.5 mol%), temperature (60–100°C).
  • Response Variables : Yield, purity, byproduct formation.
    Statistical software (e.g., Minitab) can identify interactions and derive optimal conditions. This approach reduces experimental runs while maximizing data robustness .

Q. What computational strategies predict bioactivity against DNA repair enzymes like Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and Tdp1’s catalytic pocket.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • QSAR Models : Train models on tricyclic derivatives to correlate substituent effects (e.g., dimethyl groups) with inhibitory potency .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from independent studies and apply mixed-effects models to account for variability in assay conditions (e.g., cell lines, incubation times).
  • Dose-Response Reevaluation : Repeat assays under standardized protocols (e.g., NIH/3T3 vs. HeLa cells) with internal controls.
  • Mechanistic Studies : Use siRNA knockdowns to confirm target specificity and rule off-target effects .

Q. What in vitro models are suitable for studying its mechanism against cancer metastasis?

  • Methodological Answer :

  • Lewis Carcinoma Models : Use murine Lewis carcinoma cells to evaluate antitumor effects via MTT assays and apoptosis markers (e.g., caspase-3 activation).
  • Scratch/Wound Healing Assays : Quantify inhibition of cell migration post-treatment.
  • Western Blotting : Validate downstream targets (e.g., MMP-9 suppression) to link chemical structure to antimetastatic activity .

Q. How should toxicity studies be designed to account for metabolic pathways and environmental persistence?

  • Methodological Answer :

  • Hepatocyte Microsomes : Incubate the compound with human liver microsomes (HLMs) to identify Phase I/II metabolites via LC-MS/MS.
  • Ecotoxicity Assays : Use Daphnia magna or algal models (OECD Test 201) to assess acute/chronic toxicity in aquatic systems.
  • QSAR-ECOSAR : Predict environmental fate (e.g., biodegradation half-life) using computational tools aligned with EPA guidelines .

Data Analysis and Theoretical Frameworks

Q. What statistical methods reconcile discrepancies in spectroscopic vs. computational structural data?

  • Methodological Answer : Apply Bayesian inference to integrate NMR-derived dihedral angles with density functional theory (DFT)-optimized geometries. Tools like Gaussian 16 and CP2K can calculate theoretical chemical shifts for validation .

Q. How can AI-driven platforms enhance high-throughput screening (HTS) for derivative libraries?

  • Methodological Answer : Deploy AI models (e.g., graph neural networks) trained on PubChem datasets to prioritize derivatives with improved solubility or binding affinity. COMSOL Multiphysics can simulate diffusion kinetics in drug delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.